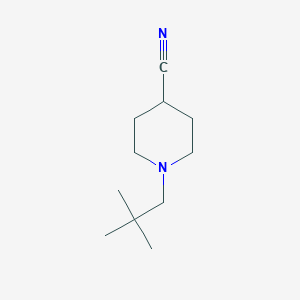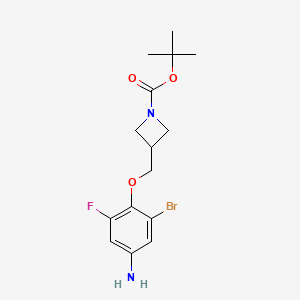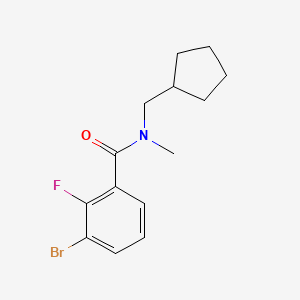
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-三-O-苄基-α-D-吡喃葡萄糖甲酯是D-葡萄糖的衍生物,其中三个羟基被苄基取代。该化合物在有机合成中具有重要意义,并在生物医药行业有广泛应用,特别是作为糖苷类药物的前体,用于研究特定疾病。
准备方法
化学反应分析
反应类型
2,4,6-三-O-苄基-α-D-吡喃葡萄糖甲酯会发生几种类型的化学反应,包括:
氧化: 可以氧化生成相应的羧酸。
还原: 还原反应可以将其转化为醇衍生物。
取代: 在适当条件下,苄基可以被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾(KMnO4)或三氧化铬(CrO3)等试剂。
还原: 氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等试剂。
取代: 在催化剂存在下,卤化物或其他亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以生成羧酸,而还原可以生成醇。
科学研究应用
2,4,6-三-O-苄基-α-D-吡喃葡萄糖甲酯在科学研究中具有多种应用:
化学: 用作合成复杂碳水化合物和糖苷的中间体。
生物学: 作为糖苷类药物的前体,有助于研究糖尿病和癌症等疾病。
医药: 用于开发针对代谢疾病的治疗剂。
工业: 用于生产各种生化试剂和药物。
作用机制
2,4,6-三-O-苄基-α-D-吡喃葡萄糖甲酯的作用机制涉及其在糖基化反应中作为糖基供体的作用。它与特定的酶和分子靶标相互作用,以促进糖苷键的形成。涉及的途径包括:
糖基化途径: 将糖基连接到蛋白质或脂质上的酶促过程。
分子靶标: 催化糖基转移的酶,如糖基转移酶。
相似化合物的比较
类似化合物
2,3,4-三-O-苄基-α-D-吡喃葡萄糖甲酯: D-葡萄糖的另一种苄基化衍生物,具有类似的应用。
2,3,4,6-四-O-苄基-D-吡喃葡萄糖: 在有机合成中使用的一种全苄基化衍生物。
独特性
2,4,6-三-O-苄基-α-D-吡喃葡萄糖甲酯的独特之处在于其特定的取代模式,这在糖基化反应中提供了独特的反应性和选择性。这使得它在合成糖苷类药物和其他复杂碳水化合物方面特别有价值。
属性
分子式 |
C28H32O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-methoxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)25(29)26(32-18-22-13-7-3-8-14-22)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
InChI 键 |
UFTIKUYXMPCFQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)

![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)





![[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075038.png)

